molecular formula C24H18FN3OS B2680924 3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 536711-91-8

3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2680924
CAS RN: 536711-91-8
M. Wt: 415.49
InChI Key: QVGUXFRSEZSIEN-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C24H18FN3OS and its molecular weight is 415.49. The purity is usually 95%.
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Scientific Research Applications

Material Synthesis and Chemical Properties

A significant area of research involving compounds similar to 3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one focuses on the synthesis of novel materials with unique chemical properties. For instance, derivatives of thiophenyl-substituted benzidines, such as those related to the compound , have been synthesized for their high refractive indices and small birefringences, indicating potential applications in optoelectronic materials and devices. These materials also exhibit good thermomechanical stabilities, suggesting their utility in various industrial applications (Tapaswi et al., 2015).

Fluorescence and Photoluminescence

Research on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands demonstrates the influence of these substituents on the photophysical properties of the complexes. Such studies reveal the potential of these materials in the development of new photoluminescent materials for applications in OLEDs and other light-emitting devices. The structural modifications introduced by substituents similar to those in the target compound significantly affect emission behavior, highlighting the role of molecular design in tuning material properties (Constable et al., 2014).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of the given chemical structure have been explored for their potential therapeutic applications. The synthesis of novel pyrazoles from precursors bearing similarities to the compound of interest, followed by assessments of their biological activities, illustrates the ongoing search for new drugs. Such compounds have been evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties, underscoring the importance of structural analogs in the discovery of new therapeutic agents (Thangarasu et al., 2019).

Synthesis and Chemical Reactions

The chemical reactivity and synthetic applications of compounds related to 3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one have been extensively studied. For example, research into the nucleophilic substitution reactions of methylsulfanyl pyrimidinones highlights the intricate balance between electronic effects and reaction conditions in determining the outcomes of such transformations. These studies provide valuable insights into the design and synthesis of new compounds with desired functional groups (Kheifets et al., 2004).

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS/c1-15-5-4-6-16(13-15)14-30-24-27-21-19-7-2-3-8-20(19)26-22(21)23(29)28(24)18-11-9-17(25)10-12-18/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGUXFRSEZSIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one

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